molecular formula C7H9BrN2O B3043679 5-Bromo-6-ethoxypyridin-3-amine CAS No. 90084-73-4

5-Bromo-6-ethoxypyridin-3-amine

Cat. No. B3043679
CAS RN: 90084-73-4
M. Wt: 217.06
InChI Key: XXKFDJLKKUFSPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-6-ethoxypyridin-3-amine can be achieved using various synthetic routes, such as Suzuki coupling, Buchwald-Hartwig amination, and Ullmann-type coupling. The synthesis typically involves the reaction of 3-bromo-6-chloropyridine with sodium ethoxide in ethanol, followed by amination with 6-ethoxy-1H-pyridin-3-amine.


Molecular Structure Analysis

The molecular formula of 5-Bromo-6-ethoxypyridin-3-amine is C7H9BrN2O. Its molecular weight is 217.06. The InChI representation of the molecule is InChI=1S/C7H9BrN2O.ClH/c1-2-11-7-6 (8)3-5 (9)4-10-7;/h3-4H,2,9H2,1H3;1H.


Physical And Chemical Properties Analysis

5-Bromo-6-ethoxypyridin-3-amine is an off-white, crystalline powder that is soluble in water and other polar solvents. It is a stable compound that is sensitive to moisture and should be stored in a cool and dry place.

Safety and Hazards

5-Bromo-6-ethoxypyridin-3-amine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-6-ethoxypyridin-3-amine are currently unknown . The compound is a derivative of pyridin-3-amine, which is known to interact with various biological targets.

Biochemical Pathways

Given its structural similarity to other pyridin-3-amine derivatives, it might be involved in similar biochemical pathways. For instance, some pyridin-3-amine derivatives are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Result of Action

The molecular and cellular effects of 5-Bromo-6-ethoxypyridin-3-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets .

properties

IUPAC Name

5-bromo-6-ethoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKFDJLKKUFSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-ethoxypyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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